molecular formula C5H9ClF3NO B2645937 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride CAS No. 1638269-35-8

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride

Cat. No.: B2645937
CAS No.: 1638269-35-8
M. Wt: 191.58
InChI Key: FPGXJFRUOBTEGT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group and hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The amine group is then introduced through nucleophilic substitution reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.

Scientific Research Applications

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)tetrahydrofuran-3-amine
  • 3-(Trifluoromethyl)tetrahydrofuran
  • 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid

Uniqueness

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the amine hydrochloride, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities.

Properties

IUPAC Name

3-(trifluoromethyl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)1-2-10-3-4;/h1-3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGXJFRUOBTEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638269-35-8
Record name 3-(trifluoromethyl)oxolan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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